molecular formula C11H10N2O B13665376 2-(Isoquinolin-1-yl)acetamide

2-(Isoquinolin-1-yl)acetamide

Cat. No.: B13665376
M. Wt: 186.21 g/mol
InChI Key: NWCOVKVTNAWHIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .

Chemical Reactions Analysis

Ugi-4CR Reaction

The Ugi reaction generates intermediates by combining isocyanides, aldehydes, carboxylic acids, and amines. For 2-(isoquinolin-1-yl)acetamide , tert-butyl isocyanide or cyclohexyl isocyanide is often used as the isocyanide source. The reaction conditions typically involve:

  • Reagents : tert-butyl isocyanide, ethanones (e.g., acetophenone), and a base (e.g., Cs₂CO₃).

  • Solvent : DMSO or PEG.

  • Catalyst : Copper(I) or copper(II) salts (e.g., CuBr).

Copper-Catalyzed Cyclization

The Ugi intermediates undergo copper-catalyzed annulation with ethanones or alkynes to form the isoquinolin-2(1H)-yl-acetamide scaffold. Key steps include:

  • Reactants : Ugi adduct, ethanone (e.g., acetophenone), and a copper catalyst.

  • Conditions : Temperatures between 80–100°C, 16–24 hours under inert atmosphere (N₂).

  • Yields : Up to 90% for optimized substrates .

Reaction Conditions Optimization

The synthesis efficiency depends critically on catalyst selection, solvent, and temperature. A comparative study of reaction parameters is summarized below:

Parameter Optimized Conditions Yield
CatalystCuBr (10 mol%)79%
BaseCs₂CO₃ (2 equivalents)
SolventDMSO (dry)
Temperature90°C
Reaction Time16 hours

Other catalysts (e.g., CuCl, CuI) or solvents (e.g., DMF, toluene) resulted in lower yields .

Substrate Scope and Variations

The versatility of the synthesis is evident in its substrate tolerance:

Ethanone Variants

Ethanone Yield Notes
Acetophenone79% Optimal for aryl groups
4-Bromoacetophenone70% Electron-withdrawing effect
Cyclohexanone75% Aliphatic ketone
Acetone90% Best yield observed
1-Acetonaphthone65% Extended aromatic system

Ugi Intermediate Variants

Substituted Ugi intermediates (e.g., 4-bromo-2-iodobenzamide) yield products like 3j (53%) but show limitations with electron-deficient groups (e.g., 4-fluoroacetophenone) .

Challenges and Limitations

  • Regioselectivity : Substitution patterns on ethanones influence product distribution. Electron-withdrawing groups (e.g., -NO₂) can hinder oxidative addition, leading to trace yields .

  • Substrate Compatibility : Alkynes (e.g., trimethylsilylacetylene) show lower reactivity compared to aryl alkynes .

  • Catalyst Sensitivity : Cu(I) catalysts outperform Cu(II) in yield and selectivity .

Biological Relevance

The isoquinolin-2(1H)-yl-acetamide scaffold appears in:

  • P2X7 receptor inhibitors

  • Proteasome inhibitors

  • TLR agonists

  • Anticancer agents (e.g., Lenalidomide analogs)

This synthesis framework highlights the compound’s versatility and the critical role of copper catalysis in forming biologically relevant heterocycles. Further exploration of substrate scope and catalytic systems could expand its applications in drug discovery.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-1-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14)

InChI Key

NWCOVKVTNAWHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC(=O)N

Origin of Product

United States

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